molecular formula C20H15N B1293544 2,3-Diphenyl-1H-indole CAS No. 3469-20-3

2,3-Diphenyl-1H-indole

Cat. No.: B1293544
CAS No.: 3469-20-3
M. Wt: 269.3 g/mol
InChI Key: GYGKJNGSQQORRG-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1H-indole is an organic compound belonging to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two phenyl groups attached to the indole nucleus at positions 2 and 3.

Mechanism of Action

Target of Action

2,3-Diphenyl-1H-indole, also known as 2,3-Diphenylindole, is a bioactive aromatic compound that contains the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

The compound’s molecular weight of 269347 and LogP of 535 suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on its targets and the biological processes it modulates. For example, some indole derivatives have been found to have inhibitory activity against influenza A and to attenuate the formation of gastric lesions in indomethacin-induced ulcer models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of intestinal microorganisms is necessary for the metabolism of tryptophan to indole derivatives . Additionally, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

2,3-Diphenyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . For instance, this compound can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it can interact with proteins involved in cell signaling, leading to alterations in cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . For instance, this compound can inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity for extended periods under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the metabolism of other biomolecules by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the production of inflammatory mediators, thereby reducing inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, where it exerts its effects on cellular function . The localization and accumulation of the compound are influenced by its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular distribution of the compound is crucial for its ability to influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenyl-1H-indole can be achieved through various methods. One common approach involves the cyclization of 2,3-diphenylhydrazones. This reaction typically requires the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Another method involves the use of palladium-catalyzed cross-coupling reactions, where 2-bromo-1,3-diphenylindole is coupled with phenylboronic acid under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the indole compound.

    Substitution: Substituted indole derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: 2,3-Diphenyl-1H-indole is unique due to the presence of two phenyl groups, which can enhance its stability and biological activity compared to other indole derivatives.

Properties

IUPAC Name

2,3-diphenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGKJNGSQQORRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188241
Record name 2,3-Diphenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3469-20-3
Record name 2,3-Diphenylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3469-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diphenyl-1H-indole
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Record name 2,3-Diphenylindole
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Record name 2,3-Diphenyl-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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